molecular formula C7H7NOS B096992 1-methyl-2-(sulfinylamino)benzene CAS No. 15182-74-8

1-methyl-2-(sulfinylamino)benzene

Cat. No.: B096992
CAS No.: 15182-74-8
M. Wt: 153.2 g/mol
InChI Key: XYPGFEPVLMKJKM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-(sulfinylamino)benzene typically involves the reaction of o-toluidine with sulfinyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

o-Toluidine+Sulfinyl chlorideBenzenamine, 2-methyl-N-sulfinyl-+HCl\text{o-Toluidine} + \text{Sulfinyl chloride} \rightarrow \text{this compound} + \text{HCl} o-Toluidine+Sulfinyl chloride→Benzenamine, 2-methyl-N-sulfinyl-+HCl

The reaction is usually conducted in an inert atmosphere to prevent any side reactions and to ensure the purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-(sulfinylamino)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide or thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions include sulfonyl derivatives, sulfides, and substituted benzenamines, depending on the reaction conditions and reagents used.

Scientific Research Applications

1-methyl-2-(sulfinylamino)benzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.

    Biology: Studied for its potential role in biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential as a chemopreventive agent for various cancers, including colon, breast, and lung cancer.

    Industry: Utilized in the production of polymers, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism by which 1-methyl-2-(sulfinylamino)benzene exerts its effects involves the interaction of the sulfinyl group with various molecular targets. The sulfinyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The pathways involved in these interactions are still under investigation, but they are believed to play a role in the compound’s biological and medicinal properties.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, N-sulfinyl-: Lacks the methyl group on the benzene ring.

    Benzenamine, 2-methyl-: Lacks the sulfinyl group.

    Benzenamine, 2-methyl-N-sulfonyl-: Contains a sulfonyl group instead of a sulfinyl group.

Uniqueness

1-methyl-2-(sulfinylamino)benzene is unique due to the presence of both the methyl and sulfinyl groups, which confer distinct chemical properties and reactivity

Properties

IUPAC Name

1-methyl-2-(sulfinylamino)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NOS/c1-6-4-2-3-5-7(6)8-10-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPGFEPVLMKJKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=S=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10164884
Record name Benzenamine, 2-methyl-N-sulfinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15182-74-8
Record name 2-Methyl-N-sulfinylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15182-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 2-methyl-N-sulfinyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015182748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 2-methyl-N-sulfinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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